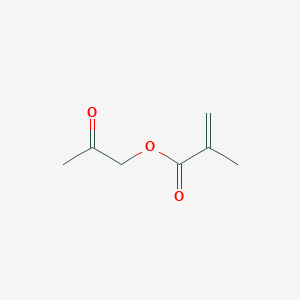

2-Oxopropyl methacrylate

Description

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2-oxopropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C7H10O3/c1-5(2)7(9)10-4-6(3)8/h1,4H2,2-3H3 |

InChI Key |

UMNGRRUQHFCWGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC(=O)C |

Origin of Product |

United States |

Synthesis Methodologies for 2 Oxopropyl Methacrylate and Its Precursors

Monomer Synthesis Routes and Reaction Engineering

The industrial production of 2-Oxopropyl methacrylate (B99206) typically involves multi-step chemical processes. These routes are engineered to achieve high purity and yield, which are critical for its subsequent use in polymerization.

Conventional Synthetic Pathways

The conventional synthesis of 2-Oxopropyl methacrylate is generally a two-step process. The first step involves the production of a precursor, 2-hydroxyethyl methacrylate (HEMA). This is commonly achieved through the reaction of ethylene (B1197577) glycol with either ethyl methacrylate or methacrylic acid. nih.gov Following the synthesis of HEMA, the second step introduces the acetoacetate (B1235776) group.

One established method involves the reaction of 2-hydroxyethyl methacrylate with a ketene (B1206846) dimer. elsevierpure.com This process is carefully controlled to ensure high conversion and purity of the final product. The reaction is typically carried out in a solvent, in the presence of a catalyst and a polymerization inhibitor to prevent the premature polymerization of the methacrylate groups. elsevierpure.com

Another pathway involves the reaction of 1-hydroxy-2-propanone with a suitable methacrylic acid derivative. For instance, a crude form of this compound can be obtained with a yield of approximately 69.9% based on 1-hydroxy-2-propanone, which can then be used in subsequent reactions. dokumen.pub

The table below summarizes various conventional methods for the synthesis of the precursor HEMA and the final product, this compound (AAEM), based on patent literature.

Table 1: Conventional Synthesis Methods for 2-Hydroxyethyl Methacrylate (HEMA) and this compound (AAEM)

| Product | Reactants | Catalyst/Inhibitor | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| HEMA | Ethylene Glycol, Ethyl Methacrylate | Triethylamine, Hydroquinone | Toluene | 45°C - 80°C | 80% | nih.gov |

| HEMA | Ethylene Glycol, Methacrylic Acid | Sodium Ethylate, Hydroquinone | Dimethylbenzene | 45°C - 80°C | 72% | nih.gov |

| AAEM | 2-Hydroxyethyl Methacrylate, Ketene Dimer | Triethylamine, MEHQ | Toluene | 80°C - 100°C | 94.7% | elsevierpure.com |

| AAEM (crude) | 1-Hydroxy-2-propanone, Methacryloyl Chloride | - | - | - | 69.9% | dokumen.pub |

Sustainable Chemistry Approaches in Monomer Production

In line with the growing emphasis on green chemistry, efforts are being made to develop more sustainable routes for monomer production. For methacrylates, these approaches focus on using renewable feedstocks, employing biocatalysts, and utilizing less hazardous reaction media.

Enzymatic synthesis represents a promising sustainable alternative to conventional chemical methods. The use of lipases, such as Candida antarctica lipase (B570770) B (CAL-B), has been shown to effectively catalyze the transacylation or transesterification of methyl (meth)acrylates with various alcohols. researchgate.net This biocatalytic approach can offer high selectivity, particularly for regioselective acylation of primary hydroxyl groups, and operates under milder conditions than many chemical routes. researchgate.net Research has demonstrated the feasibility of biocatalytic transesterification of methylmethacrylate in various solvents, including supercritical fluids like ethane (B1197151) and sulfur hexafluoride, which can allow for the tuning of enzyme activity by adjusting pressure. nih.govpnas.org

Furthermore, some patented chemical synthesis methods are promoted as being more environmentally friendly due to high reaction selectivity and product yield, which minimizes waste and avoids the generation of toxic gases. google.com The development of processes that replace hazardous reagents with cheaper, more innocuous, and sustainable alternatives is a key trend, as demonstrated in the synthesis of other bio-based monomers. worktribe.com The use of hydrogen peroxide as a green oxidant in the presence of novel catalysts is another area of exploration for producing acrylics from precursors like acrolein in a more sustainable manner. bohrium.com These principles and technologies point towards the future direction of sustainable this compound production.

Prepolymer Synthesis for Polymerization Applications

A primary application of this compound is its incorporation into polymers to create functional prepolymers. The acetoacetyl group provides a site for subsequent cross-linking or other modifications. nih.gov These prepolymers are foundational materials for advanced coatings, adhesives, and specialty plastics. google.comnih.gov

The synthesis of these prepolymers typically involves the solution polymerization of AAEM with other acrylic or vinyl monomers. nih.gov For example, acrylic resins can be prepared by copolymerizing AAEM with monomers like methyl methacrylate (MMA). nih.govmarketresearchintellect.com The inclusion of the bulky pendant acetoacetyl group from AAEM increases the separation between polymer chains, which reduces the solution viscosity and the glass transition temperature (Tg) of the resulting polymer. nih.govmarketresearchintellect.com This is a key property for formulating high-solids coatings.

The synthesis procedure involves dissolving the monomers (e.g., AAEM and MMA) and an initiator in a suitable solvent, such as ethyl 3-ethoxypropionate (EEP), and heating the mixture to initiate polymerization. nih.govmarketresearchintellect.com The resulting acetoacetylated polymer can then be cross-linked through the reactive methylene (B1212753) or ketone carbonyl group of the acetoacetyl moiety. nih.gov For instance, the active methylene group can react with melamines or isocyanates at ambient or elevated temperatures to form durable cross-linked networks. nih.gov

The following table details the composition and properties of a series of acrylic resins synthesized with varying amounts of AAEM and MMA, illustrating the effect of AAEM on the final polymer properties.

Table 2: Composition and Properties of AAEM/MMA Copolymer Resins

| Mole % MMA | Mole % AAEM | Wt % AAEM | Mn (g/mol) | Mw (g/mol) | Tg (°C) | Brookfield Viscosity (Pa·s) |

|---|---|---|---|---|---|---|

| 100 | 0 | 0 | 9,585 | 50,215 | 105 | 471 |

| 90 | 10 | 19.2 | 8,818 | 15,697 | 84 | 282 |

| 80 | 20 | 34.9 | 6,967 | 13,750 | 57 | 42 |

| 70 | 30 | 47.8 | 7,650 | 22,027 | 52 | 24 |

| 60 | 40 | 58.8 | 8,930 | 21,437 | 44 | 16 |

| 40 | 60 | 76.2 | 9,396 | 18,768 | 32 | 6 |

Data sourced from Eastman™ AAEM product literature. nih.goveastman.com Initiator: 1.5% Vazo™ 67 catalyst. Synthesis solvent: Ethyl 3-ethoxypropionate (EEP solvent).

These acetoacetyl-functional polymers are particularly useful for creating self-crosslinking, room-temperature-cure emulsion copolymers, which can produce coatings with good hardness and chemical resistance. google.com

Homopolymerization of 2 Oxopropyl Methacrylate

Free Radical Homopolymerization

Free-radical polymerization is the most common method for polymerizing vinyl monomers like methacrylates. The process is a chain reaction consisting of three main stages: initiation, propagation, and termination. uvebtech.com An initiator molecule decomposes to form free radicals, which then react with monomer units to initiate the growth of a polymer chain. The chain propagates by the sequential addition of monomers until the growth is halted by a termination reaction, which typically involves the combination or disproportionation of two growing radical chains. uvebtech.com

The choice of initiator and reaction conditions is critical in controlling the polymerization process and the final properties of the polymer. For methacrylates, polymerization is commonly initiated by the thermal decomposition of azo compounds or peroxides. youtube.com

A widely used initiator is 2,2'-azobisisobutyronitrile (AIBN), which undergoes thermal decomposition to generate radicals at moderate temperatures, typically between 45 and 70°C. nih.govresearchgate.net Another common class of initiators is organic peroxides, such as benzoyl peroxide (BPO). rjpbcs.com Redox initiation systems, which consist of an oxidizing agent and a reducing agent, can also be employed to generate radicals at lower temperatures. A notable example is the system comprising benzoyl peroxide (BPO) as the oxidant and an amine, such as N,N-dimethylaniline (DMA), as the reductant (co-initiator). mdpi.com

The reaction is typically carried out in solution to control viscosity and dissipate the heat generated during the exothermic polymerization. Common solvents for methacrylate (B99206) polymerization include methanol, dioxane, and benzene. nih.govresearchgate.netrjpbcs.com The reaction temperature is selected based on the decomposition kinetics of the chosen initiator.

Table 1: Common Initiator Systems for Free-Radical Polymerization of Methacrylates

| Initiator Type | Example | Typical Decomposition Temperature | Notes |

|---|---|---|---|

| Azo Compound | 2,2'-Azobisisobutyronitrile (AIBN) | 60-80°C | Widely used due to first-order decomposition kinetics. |

| Peroxide | Benzoyl Peroxide (BPO) | 70-90°C | Can be susceptible to induced decomposition. |

Kinetic studies are essential for understanding the mechanism and rate of a polymerization reaction. The following subsections discuss the kinetic parameters relevant to the homopolymerization of methacrylates.

For a typical free-radical polymerization under steady-state conditions, the rate of polymerization (Rp) is proportional to the concentration of the monomer, [M], and to the square root of the concentration of the initiator, [I]. uvebtech.comyoutube.com The general rate equation is expressed as:

Rp = kp (f kd / kt)0.5 [M] [I]0.5

where kp, kd, and kt are the rate constants for propagation, initiator decomposition, and termination, respectively, and f is the initiator efficiency.

This relationship implies that the reaction order with respect to the monomer is typically 1, and the reaction order with respect to the initiator is 0.5. uvebtech.com Experimental studies on functional methacrylates have confirmed these theoretical values. For instance, the homopolymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid, a monomer with a keto group similar to 2-Oxopropyl methacrylate, showed reaction orders of slightly over 1 for the monomer and approximately 0.5 (specifically 0.44) for the AIBN initiator. nih.govresearchgate.net Similarly, studies on methyl methacrylate (MMA) have reported reaction orders of 1.38 for the monomer and 0.5 for the BPO initiator. rjpbcs.com

Table 2: Experimentally Determined Reaction Orders for Methacrylate Homopolymerization

| Monomer | Initiator | Reaction Order w.r.t. Monomer | Reaction Order w.r.t. Initiator | Source |

|---|---|---|---|---|

| 7-(methacroyloxy)-2-oxo-heptylphosphonic acid | AIBN | ~1 | 0.44 | nih.govresearchgate.net |

Several parameters significantly influence the rate of polymerization.

Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration ([I]0.5). uvebtech.com Therefore, increasing the amount of initiator leads to a higher concentration of free radicals and a faster polymerization rate. Studies on methacrylate polymerization have demonstrated that an increase in the concentration of initiators like BPO results in a significant increase in the polymerization rate. mdpi.com

Table 3: Effect of Initiator (BPO) Concentration on the Maximum Polymerization Rate (Rpmax) of a Methacrylate System

| BPO Concentration (wt. %) | Rpmax (s-1) | Time to Rpmax (s) |

|---|---|---|

| 0.05 | 0.00109 | 1140 |

| 0.1 | 0.00142 | 900 |

| 0.2 | 0.00185 | 660 |

| 0.3 | 0.00222 | 540 |

| 0.5 | 0.00281 | 420 |

| 0.7 | 0.00331 | 360 |

Data derived from a study on a methacrylate-based bone cement system with a constant co-initiator concentration. mdpi.com

Monomer Concentration: The rate of polymerization is typically first order with respect to the monomer concentration ([M]). As shown in studies with functional methacrylates, increasing the initial monomer concentration leads to a proportional increase in the initial polymerization rate. nih.govresearchgate.net

A characteristic feature of the bulk or solution polymerization of methacrylates at high concentrations is the "gel effect," also known as the Trommsdorff–Norrish effect or autoacceleration. mdpi.com This phenomenon is observed as a sharp increase in the polymerization rate and molecular weight at intermediate to high monomer conversions.

As the conversion approaches its limit, the propagation reaction can also become diffusion-controlled because the remaining monomer molecules have difficulty diffusing to the active radical sites in the highly viscous, glassy matrix. This leads to a decrease in kp and a sharp drop in the polymerization rate, a phenomenon known as autodeceleration. imaging.org

Impact of Solvent Systems on Polymerization Mechanisms

The choice of solvent is a critical parameter in the homopolymerization of this compound, profoundly influencing reaction kinetics, polymer properties, and the efficacy of the control mechanism. In radical polymerizations, solvents can affect the solubility of the monomer, the resulting polymer, and the catalyst or chain transfer agent.

In Atom Transfer Radical Polymerization (ATRP), solvent polarity can significantly alter the activity of the metal catalyst. For instance, in the ATRP of functional methacrylates like 2-hydroxyethyl methacrylate (HEMA), a mixed solvent system of methyl ethyl ketone and 1-propanol was found to be essential for successful polymerization, ensuring the solubility of the copper/bipyridyl catalyst complex cmu.edu. Similarly, conducting the ATRP of methoxy-capped oligo(ethylene glycol) methacrylate (OEGMA) in water, a highly polar solvent, leads to a dramatic increase in the polymerization rate compared to bulk conditions. This acceleration is attributed to the promotion of a highly active mononuclear copper catalyst in the polar medium researchgate.net.

For Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, specific solvents can enhance the efficiency of the chain transfer agent (CTA). The use of fluoroalcohols, for example, has been shown to improve the chain-transfer ability of certain agents in methacrylate polymerization, leading to better control over the molecular weight nih.gov. In bulk polymerizations, where no solvent is used, challenges arise from the immediate increase in viscosity and the exothermic nature of the reaction, which can limit control over chain growth and lead to uncontrolled branching mdpi.com. Therefore, the appropriate solvent system is not merely a passive medium but an active component that can be tuned to optimize the polymerization of functional methacrylates.

Controlled/Living Radical Homopolymerization Techniques

To overcome the limitations of conventional free radical polymerization, which often yields polymers with broad molecular weight distributions and undefined architectures, several controlled/living radical polymerization (CLRP) techniques have been applied to methacrylates. scispace.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comsigmaaldrich.com The most prominent among these for methacrylate polymerization are RAFT, ATRP, and to a lesser extent, NMP.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile and robust method for controlling the polymerization of a wide array of monomers, including methacrylates. sigmaaldrich.comsigmaaldrich.com The process relies on a degenerative transfer mechanism mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). youtube.com This mechanism involves the reversible addition of a propagating radical to the RAFT agent, followed by the fragmentation of the resulting intermediate to release a new radical that can reinitiate polymerization. youtube.com

Chain Transfer Agent Design and Efficacy

The success of a RAFT polymerization is critically dependent on the selection of an appropriate CTA, whose structure must be matched to the monomer being polymerized. sigmaaldrich.commagtech.com.cn A RAFT agent, with the general structure Z-C(=S)S-R, has two key functional groups, the Z and R groups, which govern its efficacy.

The R Group (Leaving Group): This group must be a good homolytic leaving group, capable of fragmenting rapidly from the intermediate radical adduct. sigmaaldrich.com More importantly, the resulting R• radical must be effective at reinitiating the polymerization of the monomer. sigmaaldrich.comsigmaaldrich.com For "more activated monomers" like methacrylates, tertiary cyanoalkyl groups (e.g., cyanomethyl) are highly effective R groups. sigmaaldrich.comsigmaaldrich.com

The Z Group (Activating Group): This group modulates the reactivity of the C=S double bond and influences the stability of the intermediate radical adduct. The choice of the Z group determines the transfer constants of the RAFT agent. For methacrylates, dithiobenzoates (Z = Phenyl) and trithiocarbonates (Z = Alkylthio) are commonly employed to provide a high degree of control.

The efficacy of these agents is summarized in the table below.

| CTA Component | Function | Examples for Methacrylates |

| R Group | Acts as a free-radical leaving group to initiate polymer chains. | Tertiary cyanoalkyls, Cumyl |

| Z Group | Modifies the reactivity of the C=S bond and stabilizes the intermediate radical. | Phenyl, Alkyl, Pyrrole |

| Thiocarbonylthio | The core functional group responsible for the addition-fragmentation equilibrium. | Dithioesters, Trithiocarbonates, Dithiocarbamates |

Recent research has also explored the development of sulfur-free RAFT agents, such as those based on exo-olefins, to synthesize colorless and odorless polymers, with electron-donating substituents on the agent enhancing polymerization control. nih.gov

Polymerization Control and Living Character Verification

Several key experimental observations are used to confirm that a RAFT polymerization is proceeding in a controlled, or "living," manner:

Linear Molecular Weight Evolution: The number-average molecular weight (Mₙ) of the polymer should increase linearly with monomer conversion. researchgate.netcmu.edu This indicates that all chains are growing simultaneously and the number of chains remains constant throughout the reaction.

Low Polydispersity Index (PDI): The polymers produced should have a narrow molecular weight distribution, characterized by a low polydispersity index (Đ or PDI, Mₙ/Mₙ), typically between 1.1 and 1.3.

Kinetic Analysis: The polymerization should exhibit first-order kinetics with respect to the monomer concentration, evidenced by a linear relationship when plotting the natural logarithm of the initial monomer concentration over the concentration at time t (ln([M]₀/[M]t)) versus time.

Chain-End Fidelity: The majority of the polymer chains retain the thiocarbonylthio end-group from the RAFT agent. This retention of living character can be verified through techniques like UV-visible absorption spectroscopy, which monitors the presence of the RAFT chain-ends. rsc.org The living nature also allows for the synthesis of block copolymers through the sequential addition of a second monomer.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful and widely used method for synthesizing well-defined polymers from a diverse range of monomers, including acrylates, methacrylates, and styrene (B11656). ethz.chyoutube.com The technique relies on the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant polymer chain to a transition metal catalyst, often a copper complex. ethz.ch This process generates a propagating radical and a metal complex in a higher oxidation state. The reverse reaction deactivates the radical, re-forming the dormant species and ensuring a low concentration of active radicals at any given time, which minimizes termination reactions. ethz.ch

The polymerization of functional methacrylates, such as this compound, via ATRP requires careful optimization of reaction conditions. As demonstrated with the structurally similar 2-hydroxyethyl methacrylate (HEMA), adjustments are necessary to accommodate the polar functional group. cmu.edu Successful ATRP of HEMA was achieved by using a mixed solvent system to ensure catalyst solubility, lowering the reaction temperature to 50°C or less, and selecting an appropriate initiator (alkyl bromide) and catalyst (copper chloride). cmu.edu The key components for a typical ATRP of a methacrylate are outlined below.

| Component | Role | Common Examples for Methacrylates |

| Monomer | The repeating unit of the polymer. | This compound, Methyl methacrylate |

| Initiator | An alkyl halide that provides the initial polymer chain fragment and the transferable halogen atom. | Ethyl 2-bromoisobutyrate, Methyl 2-bromopropionate doi.org |

| Catalyst | A transition metal complex that mediates the reversible atom transfer. | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) cmu.edudoi.org |

| Ligand | A molecule that coordinates with the metal catalyst to solubilize it and tune its reactivity. | 2,2'-bipyridine (bpy), PMDETA cmu.edudoi.org |

| Solvent | Dissolves reactants and can influence catalyst activity. | Toluene, Anisole, Water, Mixed systems cmu.eduresearchgate.net |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a CLRP method that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end, forming a dormant alkoxyamine species. wikipedia.org Thermal homolysis of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth. wikipedia.org

However, the application of NMP to methacrylate monomers, including this compound, is generally considered difficult and inefficient. scirp.org The primary issue is the occurrence of detrimental side reactions, particularly at the high temperatures often required for NMP. For methacrylates, the main side reaction is an intramolecular decomposition of the alkoxyamine, known as disproportionation, which proceeds via a Cope-type elimination. rsc.org This irreversible termination step compromises the living character of the polymerization.

| Monomer Type | NMP Applicability | Key Issues |

| Styrenics | High | Well-controlled polymerization. |

| Acrylates | Moderate | Requires specific nitroxides for good control. |

| Methacrylates | Low | Prone to disproportionation and termination at high temperatures. scirp.orgrsc.org |

While conventional thermal NMP is largely unsuccessful for methacrylates, some progress has been made using modified techniques. Photo-induced NMP, for example, has been applied to methacrylate esters to produce polymers with moderately controlled molecular weight distributions (PDI ≈ 1.4). scirp.org Nevertheless, compared to RAFT and ATRP, NMP remains a less suitable technique for the controlled homopolymerization of this compound.

Single-Electron Transfer Living Radical Polymerization (SET-LRP)

Single-Electron Transfer Living Radical Polymerization (SET-LRP) has emerged as a robust and versatile method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org While direct experimental data on the homopolymerization of this compound via SET-LRP is not extensively documented in peer-reviewed literature, the principles and methodologies established for other methacrylate monomers can be extrapolated to predict the behavior of this functional monomer. SET-LRP of methacrylates is typically mediated by a copper(0) catalyst and proceeds through a rapid and efficient polymerization process. rsc.org

The core of SET-LRP involves the reversible activation of a dormant polymer chain by a single-electron transfer from a metallic copper (Cu(0)) species. This process generates a propagating radical and a copper(I) halide complex. The deactivation of the propagating radical is then mediated by a copper(II) dihalide complex, establishing a dynamic equilibrium that allows for controlled polymer growth. nih.gov

For the successful SET-LRP of a functional methacrylate like this compound, several key components are essential: a monomer, an initiator, a catalyst, a ligand, and a suitable solvent. The judicious selection of these components is crucial for achieving a controlled polymerization.

Catalyst: The most common catalyst employed in SET-LRP is metallic copper in the form of a wire or powder. rsc.org To enhance the catalytic activity, the copper is often activated, for instance, by treatment with hydrazine. rsc.org

Initiator: A variety of initiators can be utilized in SET-LRP. For methacrylates, sulfonyl halides such as p-toluenesulfonyl chloride (TsCl) have proven to be effective. rsc.org Another class of initiators includes alkyl halides.

Ligand: The ligand plays a critical role in solubilizing the copper species and modulating their reactivity. Tris(2-(dimethylamino)ethyl)amine (Me6-TREN) is a frequently used ligand in the SET-LRP of methacrylates, facilitating the disproportionation of Cu(I) species, which is a key step in the SET-LRP mechanism. rsc.org

Solvent: The choice of solvent is paramount in SET-LRP as it needs to solubilize the monomer, the resulting polymer, and the catalyst complex. For many methacrylates, polar aprotic solvents like dimethyl sulfoxide (DMSO) or fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to be effective. rsc.orgacs.org The solvent also influences the rate of polymerization.

Based on the successful SET-LRP of other methacrylates, a hypothetical polymerization of this compound could be envisioned. The polymerization would likely exhibit first-order kinetics with respect to the monomer concentration, and the number-average molecular weight (M_n) of the resulting polymer would increase linearly with monomer conversion. Furthermore, the polydispersity index (Đ), a measure of the distribution of polymer chain lengths, would be expected to remain low, typically below 1.5, throughout the polymerization, indicating a high degree of control over the process.

The following interactive data table illustrates the expected trend of molecular weight and polydispersity as a function of monomer conversion for a representative SET-LRP of a methacrylate monomer.

| Time (min) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |

| 10 | 25 | 5,000 | 1.25 |

| 20 | 48 | 9,600 | 1.22 |

| 30 | 65 | 13,000 | 1.20 |

| 45 | 82 | 16,400 | 1.18 |

| 60 | 95 | 19,000 | 1.17 |

This table represents a typical dataset for the SET-LRP of a methacrylate and is intended to be illustrative for the case of this compound.

The detailed research findings for analogous methacrylate systems demonstrate that SET-LRP is a powerful technique for creating well-defined polymers. For instance, the SET-LRP of methyl methacrylate (MMA), ethyl methacrylate (EMA), and n-butyl methacrylate (BMA) in fluorinated alcohols at 50 °C, using tosyl chloride as an initiator and hydrazine-activated Cu(0) wire as a catalyst with Me6-TREN as the ligand, has been shown to result in polymers with excellent control over molecular weight and narrow molecular weight distributions. rsc.org Similarly, the SET-LRP of semifluorinated methacrylates has been successfully carried out in 2,2,2-trifluoroethanol (TFE). rsc.org These findings support the high potential for the successful application of SET-LRP to the homopolymerization of this compound.

A summary of typical reaction conditions for the SET-LRP of methacrylates is presented in the table below.

| Parameter | Condition |

| Monomer | Methacrylate (e.g., MMA, EMA, BMA) |

| Initiator | p-Toluenesulfonyl chloride (TsCl) |

| Catalyst | Hydrazine-activated Cu(0) wire |

| Ligand | Tris(2-(dimethylamino)ethyl)amine (Me6-TREN) |

| Solvent | 2,2,2-Trifluoroethanol (TFE) or Dimethyl sulfoxide (DMSO) |

| Temperature | 25-50 °C |

This table summarizes common conditions used for the SET-LRP of various methacrylates and serves as a likely starting point for the polymerization of this compound.

Copolymerization Strategies Involving 2 Oxopropyl Methacrylate

Radical Copolymerization

Conventional free radical polymerization is a widely used method for copolymerizing 2-oxopropyl methacrylate (B99206) with a variety of other vinyl monomers. researchgate.net This technique is valued for its simplicity and tolerance to various functional groups and reaction conditions, requiring only the exclusion of oxygen. researchgate.net Free radical polymerization can be initiated using thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), or through photopolymerization. derpharmachemica.commdpi.com

For instance, novel copolymers have been synthesized via free radical polymerization to create materials with specific thermal degradation behaviors. researchgate.net In a typical process, 2-oxopropyl methacrylate and a comonomer are dissolved in a suitable solvent with an initiator. The reaction is then allowed to proceed at an elevated temperature for a set period. researchgate.net Emulsion polymerization is another radical process that can be used, where monomers are polymerized in an aqueous medium with the aid of an emulsifier. vhht.dp.ua The properties of the resulting copolymers are highly dependent on the proportion of the incorporated comonomers. researchgate.net For example, the copolymerization of methyl methacrylate with multifunctional comonomers in a one-step batch solution polymerization taken to high conversion has been shown to produce soluble, branched copolymers. rsc.org

Controlled/Living Radical Copolymerization Architectures

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight, polydispersity, and architecture, controlled/living radical polymerization (CLRP) techniques are employed. researchgate.net Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) enable the synthesis of well-defined polymers containing this compound units. researchgate.netcmu.edu These techniques allow for the precise design of various macromolecular architectures. db-thueringen.de

CLRP methods are broadly applicable and have been successfully used for a range of monomers, including methacrylates, to create complex structures like block and graft copolymers. researchgate.netcmu.edu The choice of CLRP method can be critical; for example, RAFT polymerization is often considered highly versatile for synthesizing a wide array of functional polymers. researchgate.net

Block copolymers containing this compound can be synthesized with high precision using CLRP methods, particularly RAFT polymerization. This technique allows for the sequential polymerization of different monomers, leading to well-defined block structures. nih.govmdpi.com The synthesis typically involves a macro-chain transfer agent (macro-CTA) derived from one monomer to initiate the polymerization of the second monomer. shimadzu.com.cnmdpi.com

For example, a poly(methyl methacrylate) (PMMA) with an unsaturated chain end can act as a macroinitiator for the polymerization of other monomers, yielding block copolymers through an addition-fragmentation chain transfer (AFCT) mechanism. rsc.org This approach is attractive due to its operational simplicity. rsc.org The synthesis of diblock copolymers where one block contains reactive aldehyde groups, which are chemically similar to the ketone group of this compound, has been demonstrated using RAFT. nih.govacs.org The resulting block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles, which can be utilized for applications like drug delivery. mdpi.com

Table 1: Example of Block Copolymer Synthesis via RAFT

| Step | Description | Reactants | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of Macro-CTA | Methyl Methacrylate (MMA), Alkyne-terminated RAFT agent (CPADB-Alk), AIBN | Toluene, 70 °C | Alkyne-terminated PMMA macro-CTA mdpi.com |

| 2 | Chain Extension | PMMA-Alk macro-CTA, Oligo(ethylene glycol) methyl ether methacrylate (OEGMA), AIBN | Toluene, 70 °C | POEGMA-b-PMMA-Alk block copolymer mdpi.com |

This table illustrates a general procedure for synthesizing block copolymers using a methacrylate as the first block, a process adaptable for this compound.

The "grafting through" or macromonomer approach is a straightforward method for synthesizing graft copolymers with well-defined side chains. cmu.edu In this strategy, a macromonomer—a polymer chain with a polymerizable end group, such as a methacrylate—is copolymerized with another monomer. cmu.eduwarwick.ac.uk

A specific example involves the synthesis of amphiphilic graft copolymers where a this compound-terminated poly(N-vinyl-2-pyrrolidone) (PVP) macromonomer is utilized. derpharmachemica.com The PVP macromonomer is first prepared via cationic polymerization and then end-capped with 2-hydroxypropyl methacrylate. derpharmachemica.com This macromonomer is then copolymerized with a comonomer like 4-Vinylpyridine using a free radical initiator (AIBN) to form the graft copolymer. derpharmachemica.com This method allows for the creation of copolymers with a hydrophobic backbone and hydrophilic side chains, whose properties can be tuned by varying the length of the macromonomer side chains. derpharmachemica.com

Table 2: Synthesis of Graft Copolymers using a this compound-functionalized Macromonomer

| Step | Process | Reactants | Initiator/Terminator | Result |

|---|---|---|---|---|

| 1 | Cationic Polymerization | N-Vinyl-2-pyrrolidone (NVP) | HClO₄ | Living PVP chains derpharmachemica.com |

| 2 | End-capping | 2-hydroxypropylmethacrylate (HPMA) | - | PVP macromonomer with methacrylate end-group derpharmachemica.com |

| 3 | Radical Copolymerization | PVP macromonomer, 4-Vinylpyridine | AIBN | Poly(4-Vinylpyridine)-graft-PVP copolymer derpharmachemica.com |

Statistical or random copolymers of this compound are formed when the monomer units are distributed randomly or statistically along the polymer chain. These are commonly synthesized through free radical copolymerization or controlled radical techniques like RAFT. researchgate.netnih.gov In RAFT copolymerization, the monomers and a chain transfer agent are polymerized simultaneously. nih.gov

Reactivity Ratios in Copolymerization Systems

Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (homopolymerization) versus the other monomer (copolymerization). sapub.orgcopoldb.jp These ratios determine the composition and microstructure of the resulting copolymer. copoldb.jp The values can be determined experimentally by analyzing the composition of copolymers synthesized from various initial monomer feed ratios at low conversion, using methods like the Fineman-Ross or Kelen-Tudos analysis. sapub.orgkpi.ua

For example, in the free radical copolymerization of N-isopropylacrylamide (NIPAm, M₁) and 2,3-dihydroxypropyl methacrylate (DHPMA, M₂), the reactivity ratios were found to be r₁ = 0.11 and r₂ = 3.09. mdpi.com This indicates that the propagating chain ending in NIPAm prefers to add DHPMA, while the chain ending in DHPMA strongly prefers to add another DHPMA monomer. mdpi.com When r₁r₂ = 1, the copolymerization is ideal, and a random copolymer is formed. copoldb.jp If r₁ and r₂ are both less than 1, the system tends towards alternating copolymerization. copoldb.jp The reactivity ratios for the copolymerization of a monomer with an aldehyde group, N-(3-oxypropyl) methacrylamide (B166291) (OMAm), with 3-sulfopropyl methacrylate (SM) were determined as r_SM = 2.0 and r_OMAm = 0.6. nih.gov This suggests that SM is more reactive and is incorporated preferentially into the copolymer chain. nih.gov

Table 3: Reactivity Ratios for Various Methacrylate Copolymer Systems

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | System Type |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.84 | 0.78 | 0.66 | Random sapub.org |

| Methacrylonitrile | Methyl Methacrylate (MMA) | ~1 | ~1 | ~1 | Ideal kpi.ua |

| N-isopropylacrylamide (NIPAm) | 2,3-dihydroxypropyl Methacrylate (DHPMA) | 0.11 | 3.09 | 0.34 | Random/Statistical mdpi.com |

Influence of Comonomer Structure on Polymerization Behavior

The structure of the comonomer significantly influences the polymerization kinetics and the final properties of the copolymer. Factors such as steric hindrance, electronic effects, and the presence of functional groups on the comonomer can alter its reactivity and how it is incorporated into the polymer chain. mdpi.comrsc.org

Post-Polymerization Modification Strategies

Copolymers incorporating this compound possess a versatile pendant ketone group that serves as a reactive handle for a variety of post-polymerization modification (PPM) reactions. This approach allows for the synthesis of a single, well-defined copolymer backbone that can be subsequently functionalized with a diverse range of molecules, creating a library of materials with tailored properties from a common precursor. nih.govcmu.edu The strategic advantage of PPM lies in its ability to introduce functionalities that might not be compatible with the initial polymerization conditions. cmu.eduacs.org

The ketone moiety on the this compound unit is particularly amenable to several chemoselective reactions, enabling the introduction of new functional groups with high efficiency and under mild conditions. nih.govwiley-vch.de These modifications can dramatically alter the physical, chemical, and biological properties of the resulting polymer.

Oxime Ligation

One of the most widely employed strategies for modifying ketone-containing polymers is oxime ligation. This reaction involves the condensation of the ketone group with an alkoxyamine (or hydroxylamine) to form a stable oxime linkage. nih.govwiley-vch.de This method is highly efficient and proceeds under mild, often neutral pH conditions, which is crucial for preserving the integrity of degradable polymer backbones that might be sensitive to acidic or basic environments. nih.gov

Researchers have successfully utilized oxime ligation to attach a variety of molecules to copolymers containing ketone functionalities. For instance, fluorophores, reporter groups, and bioactive epitopes have been conjugated to impart specific spectral properties or biological activities. nih.gov The degree of functionalization can often be high, with some studies reporting near-quantitative conversion of the ketone groups. wiley-vch.dersc.org The stability of the resulting oxime linkage is a key advantage, being more hydrolytically stable at physiological pH compared to other linkages like acyl hydrazones. nih.gov

| Reactant | Resulting Linkage/Functionality | Key Findings | Reference |

|---|---|---|---|

| Alkoxyamines | Oxime | High degree of conjugation at neutral pH without polymer decomposition. | nih.gov |

| Aminoxy-functionalized sugars | Oxime | Quantitative modification achieved at 95 °C. | wiley-vch.de |

| Oxyamines | Oxime | Degrees of functionalization ranged from 18–100%. | rsc.org |

| Guanidinium-functionalized hydroxylamine | Oxime, Guanidinium groups | Enabled cellular uptake studies of the modified polymer. | nih.gov |

Other Modification Strategies

Beyond oxime ligation, the ketone group on this compound copolymers can undergo other transformations. While less common, these alternative strategies expand the toolkit for creating functional polymers.

Reductive Amination: The imine formed from the reaction of a ketone with a primary amine can be subsequently reduced to a stable secondary amine. This two-step process offers another pathway to introduce amine-containing functionalities. wiley-vch.de

Hydrazone Formation: Reaction with hydrazines yields hydrazones. Although generally less stable than oximes, especially under acidic conditions, hydrazone linkages can be useful for applications requiring reversible conjugation. nih.govwiley-vch.de

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. This transformation has been demonstrated on polynorbornene derivatives and could potentially be applied to copolymers of this compound to introduce new types of unsaturation along the polymer chain. mdpi.com

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond. mdpi.com

The choice of post-polymerization modification strategy depends on the desired final functionality, the required stability of the new linkage, and the compatibility of the reaction conditions with the polymer backbone. The versatility of the ketone handle in this compound makes it a valuable component in the design of advanced functional materials.

| Reaction | Reactant | Resulting Functionality | Reference |

|---|---|---|---|

| Reductive Amination | Primary amine, reducing agent (e.g., borohydride (B1222165) derivatives) | Secondary amine | wiley-vch.de |

| Hydrazone Formation | Hydrazine | Hydrazone | wiley-vch.de |

| Wittig Reaction | Phosphonium ylide | Alkene | mdpi.com |

| Knoevenagel Condensation | Active methylene compound | Substituted alkene | mdpi.com |

Macromolecular Characterization and Structural Analysis of Poly 2 Oxopropyl Methacrylate Systems

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the chemical structure of polymers. However, specific spectra for poly(2-oxopropyl methacrylate) are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a polymer. For poly(this compound), ¹H NMR would be expected to show characteristic peaks for the protons in the methacrylate (B99206) backbone and the 2-oxopropyl side chain. Specifically, signals corresponding to the methyl, methylene (B1212753), and methine protons of the polymer backbone, as well as the methyl and methylene protons of the side chain adjacent to the ketone and ester functionalities, would be anticipated. Similarly, ¹³C NMR would provide distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and ketone groups, the quaternary carbon in the backbone, and the various methyl and methylene carbons. libretexts.orglibretexts.orgyoutube.com

Despite the theoretical expectations, no published ¹H or ¹³C NMR spectra specifically for poly(this compound) could be located. While general chemical shift ranges for similar functional groups in other methacrylate polymers are known, applying these without experimental verification for this specific polymer would be speculative. researchgate.netnih.goviupac.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule through their characteristic vibrational frequencies. In the case of poly(this compound), the FTIR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of both the ester and ketone groups. sapub.orgspectroscopyonline.com Additionally, C-O stretching bands from the ester group and various C-H stretching and bending vibrations from the alkyl groups would be present. azom.comvjs.ac.vn

A detailed analysis would involve assigning specific wavenumbers to these vibrational modes. However, no experimentally obtained FTIR spectra with corresponding peak assignments for poly(this compound) were found in the conducted search.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For poly(this compound), absorption in the UV region would be expected due to the presence of carbonyl (C=O) chromophores in the ester and ketone groups, corresponding to n→π* and π→π* transitions. researchgate.netbiointerfaceresearch.commdpi.com The exact wavelength of maximum absorbance (λ_max) would be a key piece of data. Unfortunately, no specific UV-Vis absorption spectra or λ_max values for poly(this compound) could be identified in the available literature. rsc.orgresearchgate.netrepec.org

Chromatographic Techniques for Molar Mass and Distribution (e.g., Gel Permeation Chromatography/Size Exclusion Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity index (PDI) of polymers. nsf.govresolvemass.ca This technique separates polymer molecules based on their hydrodynamic volume in solution. nih.gov The analysis of poly(this compound) by GPC/SEC would yield crucial data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn), which describes the breadth of the molecular weight distribution. azom.comresearchgate.netchromatographyonline.com

A comprehensive report would include a data table with these values, along with the experimental conditions (e.g., solvent, temperature, column type). However, no such GPC/SEC data for poly(this compound) has been published in the reviewed sources.

Microstructural and Morphological Characterization

The physical properties of a polymer are heavily influenced by its microstructure and surface morphology.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface topography and morphology of materials at a microscopic level. mdpi.com For poly(this compound), SEM analysis could reveal details about the polymer's surface texture, porosity, and the shape and size of its constituent particles or domains. Such information is critical for understanding the material's properties and potential applications. Despite the importance of this characterization, no SEM images or morphological studies specifically for poly(this compound) were found in the scientific literature.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is an analytical technique used to determine the size distribution profile of small particles or polymers in suspension. azonano.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. youtube.com These fluctuations are a direct result of the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. youtube.com

The rate of these intensity fluctuations allows for the calculation of the translational diffusion coefficient (D). This coefficient is then used in the Stokes-Einstein equation to determine the hydrodynamic radius or diameter of the particles. azonano.com DLS is a non-invasive and rapid method for characterizing macromolecules. youtube.com

In the context of Poly(this compound) systems, DLS can be employed to:

Estimate the hydrodynamic radius and polydispersity of polymer nanoparticles or aggregates in a solution. ssau.ru

Monitor changes in the polymer's conformation in response to stimuli such as temperature. For many polymers, an increase in temperature can cause the polymer chains to collapse from a random coil to a more condensed globule, a transition that is readily detectable by DLS as a change in particle size and scattered light intensity. azonano.com

Assess the ζ-potential, which provides insights into the stability of colloidal dispersions of the polymer. ssau.ru

The data obtained from DLS measurements are typically presented as an intensity-based size distribution, which can be converted to a volume or number-based distribution if needed. youtube.com

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the solid-state structure of materials, particularly to determine their degree of crystallinity. intertek.comthermofisher.com When X-rays interact with a crystalline material, they are diffracted in specific directions according to Bragg's Law, producing a characteristic diffraction pattern of sharp peaks. intertek.com In contrast, amorphous materials lack long-range atomic order and therefore produce a broad, diffuse halo in the XRD pattern instead of sharp peaks. thermofisher.comunits.it

For Poly(this compound) and other polymers, XRD analysis is crucial for:

Determining Crystallinity : The technique can quantify the degree of crystallinity in a semi-crystalline polymer by analyzing the relative areas of the sharp crystalline peaks and the broad amorphous halo. intertek.comunits.it

Phase Identification : In composite materials, XRD can identify the crystalline phases of any embedded substances within the polymer matrix. intertek.com

Structural Elucidation : The positions and intensities of diffraction peaks can be used to determine the crystal structure and unit cell dimensions of crystalline domains. rsc.org

Many poly(methacrylates), such as poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(2-hydroxypropyl methacrylate) (pHPMA), are known to be amorphous, which is revealed by their characteristic broad XRD spectra. nih.gov It is expected that Poly(this compound) would exhibit a similar amorphous structure, resulting in a diffraction pattern dominated by a broad halo.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. oxinst.com It can be used to visualize the surface morphology of polymer films and nanostructures with remarkable detail. Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including ambient air and liquids.

In the analysis of Poly(this compound) systems, AFM is utilized to:

Image Surface Topography : AFM can generate three-dimensional images of the polymer surface, revealing features such as the shape and distribution of polymer globules, fibers, or branched structures. nyu.edu

Characterize Polymer Brushes : The technique is used for direct force-distance measurements on surfaces with end-grafted polymer chains (polymer brushes). umn.eduresearchgate.net These measurements provide insights into the brush thickness, graft density, and compressibility, showing how resistant the polymer layer is to compression. researchgate.net

Assess Homogeneity : AFM imaging can reveal the uniformity of chain density in polymer brushes, identifying regions of higher or lower density which can affect the material's properties. umn.edu

By combining topographical imaging with measurements of local mechanical properties, AFM offers a comprehensive understanding of the physical characteristics of Poly(this compound) surfaces. oxinst.com

Raman Microscopy

Raman microscopy is a non-destructive chemical analysis technique based on the Raman scattering effect. nih.gov It provides detailed information about the molecular vibrations in a sample, effectively generating a chemical fingerprint of the material. researchgate.net When combined with a confocal microscope, it allows for high-resolution chemical imaging in two or three dimensions. oxinst.com

For the study of Poly(this compound), Raman microscopy is particularly useful for:

Chemical Identification : The Raman spectrum of Poly(this compound) would exhibit characteristic peaks corresponding to its specific functional groups, such as the C=O stretching band of the carbonyl group and bands related to the ester group. oxinst.comnih.gov This allows for its unambiguous identification and differentiation from other polymers in a blend. oxinst.com

Monitoring Polymerization : The technique can track the progress of polymerization in real time. This is achieved by monitoring the decrease in the intensity of the Raman peak associated with the monomer's carbon-carbon double bond (C=C), which is consumed during the reaction, relative to a reference peak that remains unchanged. nih.gov

Spatial Distribution Analysis : In composite materials or polymer blends, Raman imaging can map the spatial distribution of Poly(this compound) and other components, providing a visual representation of the material's chemical composition. oxinst.com

The high specificity and minimal sample preparation requirements make Raman microscopy a valuable tool for the molecular characterization of Poly(this compound) systems. nih.gov

Thermal Analytical Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are fundamental for characterizing the thermal stability, decomposition profile, and phase transitions of polymeric materials like Poly(this compound).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com The resulting data are typically plotted as a TGA curve, showing mass percentage versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant degradation events occur. researchgate.net

TGA is essential for evaluating Poly(this compound) by:

Determining Thermal Stability : The onset temperature of mass loss on the TGA curve is a key indicator of the polymer's thermal stability. youtube.com

Analyzing Decomposition Profile : Poly(methacrylates) often exhibit multi-stage decomposition. TGA can identify the temperature ranges for each degradation step and the amount of mass lost in each stage. researchgate.net For instance, an initial weight loss at lower temperatures may correspond to the evaporation of moisture or residual solvents, while subsequent losses at higher temperatures relate to the degradation of the polymer backbone. youtube.com

Quantifying Composition : TGA can be used to determine the amount of inorganic filler or carbon residue remaining after the polymer has completely decomposed at high temperatures. researchgate.net

The thermal degradation of Poly(2-ethylhexyl methacrylate), a related polymer, has been shown to have an onset temperature of approximately 255°C. polychemistry.com Studies on modified Poly(methyl methacrylate) (PMMA) have detailed its multi-stage degradation, with the main decomposition occurring around 400°C. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mit.edu It is used to detect and quantify thermal transitions such as the glass transition, melting, and crystallization. azom.com

The primary application of DSC in the characterization of amorphous polymers like Poly(this compound) is the determination of the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. mit.edu In a DSC thermogram, the Tg is observed as a step-like change in the baseline of the heat flow curve, corresponding to a change in the material's heat capacity. mit.eduazom.com

Key information obtained from DSC includes:

Glass Transition Temperature (Tg) : The Tg is a critical parameter that defines the upper temperature limit for the use of the polymer in its rigid state.

Melting and Crystallization : For semi-crystalline polymers, DSC reveals endothermic melting peaks and exothermic crystallization peaks. The area under the melting peak can be used to calculate the heat of fusion. azom.com

Polymerization Analysis : DSC can be used to measure the heat released during polymerization (an exothermic process), which allows for the calculation of the degree of monomer conversion. nih.govunesp.br

For example, DSC analysis of Poly(2-ethylhexyl methacrylate) showed a glass transition temperature of approximately 59-60°C. polychemistry.com

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymers like Poly(this compound). nih.govnanbiosis.es By applying an oscillating force to a sample and measuring its response, DMA can determine key material properties as a function of temperature, time, or frequency. nih.govnanbiosis.es The primary outputs of a DMA experiment are the storage modulus (E'), the loss modulus (E''), and the tangent delta (tan δ). lsu.edu

Storage Modulus (E'): This represents the elastic component of the material's response and is a measure of the energy stored during deformation. nih.govmdpi.com For a glassy polymer, the storage modulus is high, indicating stiffness. As the polymer is heated through its glass transition, the E' value drops significantly as the material softens and becomes more rubbery. researchgate.net

Loss Modulus (E''): This represents the viscous component and is a measure of the energy dissipated as heat during a deformation cycle. nih.govmdpi.com The peak of the loss modulus curve is often used as an indicator of the glass transition temperature (Tg), the temperature at which polymer chains gain large-scale mobility. lsu.edu

Tangent Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), tan δ is a measure of the material's damping ability—its capacity to dissipate energy. mdpi.com The peak of the tan δ curve is the most commonly reported value for the glass transition temperature (Tg) as it signifies the point where the material has the highest proportion of viscous response to elastic response. lsu.edu

While specific DMA data for Poly(this compound) is not extensively available in the reviewed literature, the expected behavior can be inferred from studies on similar methacrylate polymers, such as Poly(methyl methacrylate) (PMMA). A typical DMA thermogram for a methacrylate polymer would show a sharp decrease in the storage modulus and distinct peaks in both the loss modulus and tan δ curves in the glass transition region. researchgate.netmdpi.com The precise Tg value for Poly(this compound) would be determined by the peak of the tan δ curve.

Table 1: Representative DMA Data for Methacrylate-Based Polymers

| Polymer System | Glass Transition Temperature (Tg) from tan δ peak (°C) | Storage Modulus (E') in Glassy Region (GPa) | Storage Modulus (E') in Rubbery Region (MPa) | Reference |

| Poly(methyl methacrylate) (PMMA) | ~125 | > 1 | A few MPa | researchgate.netmdpi.com |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Varies with crosslinking | Data not available | Data not available | nih.gov |

| Crosslinked PMMA (20% TEGDMA) | ~130 | Data not available | Data not available | mdpi.com |

Note: This table provides illustrative data from related polymers to demonstrate typical values obtained via DMA. Specific data for Poly(this compound) is needed for a direct characterization.

Other Specialized Analytical Methods

Turbidimetric Titration for Solubility Parameters

Turbidimetric titration is an experimental method used to determine the solubility parameter of a polymer. The technique involves dissolving the polymer in a "good" solvent and then titrating this solution with a "poor" solvent (a non-solvent or precipitant) until the polymer begins to precipitate, causing the solution to become turbid. nih.gov The point at which this cloudiness appears is known as the cloud point. By conducting this titration with a series of solvents and non-solvents with known solubility parameters, a solubility range for the polymer can be established. dtic.mil

The solubility parameter (δ) is a numerical value that indicates the relative solvency behavior of a specific solvent and is derived from its cohesive energy density. For a polymer to dissolve, its solubility parameter must be close to that of the solvent. Although a direct measurement of the solubility parameter for Poly(this compound) is not found in the surveyed literature, the turbidimetric titration method is applicable. For instance, studies on PMMA have used this technique to determine its solubility parameter, yielding a range from 8.60 to 12.15 (cal/cm³)^½. nih.govsciprofiles.com A similar experimental approach would be required to define the precise solubility parameter for Poly(this compound).

Table 2: Example of Solubility Parameter Determination for PMMA using Turbidimetric Titration

| Polymer | Method | Determined Solubility Parameter Range (cal¹/²cm⁻³/²) | Reference |

| Polymethyl Methacrylate (PMMA) | Turbidimetric Titration | 8.60 - 12.15 | nih.govsciprofiles.com |

| Polymethyl Methacrylate (PMMA) | Fluorescence Probe | 9.00 - 10.00 | nih.govsciprofiles.com |

Note: This table shows data for PMMA to illustrate the output of a turbidimetric titration experiment. The specific solubility parameter for Poly(this compound) would need to be determined experimentally.

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a key parameter for characterizing the surface charge of polymer particles dispersed in a liquid. nanbiosis.esdtu.dk It measures the magnitude of the electrostatic potential at the slipping plane, which separates the layer of fluid attached to the particle surface from the bulk fluid. nanbiosis.es This measurement is crucial for understanding the stability of colloidal dispersions; a high absolute zeta potential (typically > ±30 mV) indicates strong inter-particle repulsion, which prevents aggregation and ensures a stable dispersion. nanbiosis.es

For polymer nanoparticles synthesized via emulsion polymerization, such as those that could be formed from this compound, the surface charge often originates from initiator fragments (e.g., sulfate groups from persulfate initiators) that remain bound to the polymer chains at the particle surface. mdpi.com This typically results in a negative zeta potential.

While specific zeta potential values for Poly(this compound) particles are not detailed in the available literature, studies on analogous poly(methyl methacrylate-co-styrene) nanoparticles have reported strongly negative zeta potentials ranging from -44 mV to -52 mV in an aqueous medium. mdpi.com The zeta potential can be influenced by factors such as the pH and ionic strength of the dispersion medium. nanbiosis.es Therefore, a comprehensive characterization of Poly(this compound) nanoparticles would involve measuring the zeta potential under various environmental conditions.

Table 3: Illustrative Zeta Potential Values for Methacrylate-Based Copolymer Nanoparticles

| Polymer System | Medium | Zeta Potential (mV) | Reference |

| P(MTA-co-HEMA) Quaternized (Butyl) | Deionized Water | ~ +60 | mdpi.com |

| P(MTA-co-HEMA) Quaternized (Methyl) | Deionized Water | ~ +55 | mdpi.com |

| Poly(methyl methacrylate-co-styrene) | Aqueous Medium (~50 µS·cm⁻¹) | -44 to -52 | mdpi.com |

Note: This data is for related methacrylate copolymers and illustrates the range and nature of zeta potential values. The specific surface charge characteristics of Poly(this compound) would depend on its synthesis and purification methods.

Mass Spectrometry (e.g., nano-DESI-HR-MS, GC-MS)

Mass spectrometry (MS) is a versatile analytical technique used for both qualitative and quantitative analysis of monomers and polymers. Different MS methods can be applied to characterize various aspects of Poly(this compound) and its monomer.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds. It can be used to identify and quantify residual this compound monomer in a polymer sample, which is critical for assessing polymerization conversion and material biocompatibility. americanlaboratory.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern for identification. mdpi.com While the mass spectrum for this compound is not available in the referenced databases, spectra for similar compounds like 2-hydroxyethyl methacrylate are well-documented. nist.gov

Pyrolysis-GC/MS: For the analysis of the polymer itself, which is non-volatile, pyrolysis-GC/MS is a suitable method. The polymer is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then separated and identified by GC-MS, providing information about the original polymer's structure and composition. mdpi.com Studies on methacrylate networks show that they tend to revert to their constituent monomers during pyrolysis, which would allow for the identification of this compound as the primary repeating unit. mdpi.com

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique particularly useful for analyzing the end groups and structure of polymer chains without significant fragmentation. researchgate.net Characterization of poly(2-hydroxyethyl methacrylate) (poly(HEMA)) using ESI-MS/MS has successfully provided information on both end groups of the polymer chain. researchgate.net A similar approach could be employed to analyze the end groups of Poly(this compound), which are determined by the specific initiators and chain transfer agents used during its synthesis.

Structure Function Relationships in Poly 2 Oxopropyl Methacrylate Systems

Correlating Monomer/Copolymer Composition with Polymeric Architecture

The architecture of polymers derived from 2-oxopropyl methacrylate (B99206) is intrinsically linked to the composition of the monomer feed. In homopolymerization, the resulting poly(2-oxopropyl methacrylate) chains possess a specific microstructure. However, the introduction of one or more comonomers during polymerization opens up a vast design space for creating copolymers with diverse and tunable properties.

Free radical copolymerization is a common method used to synthesize these materials. The monomer sequence distribution and compositional heterogeneity within the copolymer chains significantly influence the final material's behavior and physical properties. sapub.org The reactivity ratios of the monomers involved are critical parameters that determine the final copolymer composition. These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

For instance, in the copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA), the reactivity ratios indicate the formation of random copolymers. sapub.org This random distribution of monomer units along the polymer backbone influences properties such as solubility, with the resulting copolymers often being soluble in polar solvents and insoluble in non-polar ones. sapub.org The chemical structure of a copolymer is a direct consequence of the distribution of the two monomer units along the macromolecular chains, which is dictated by each monomer's reactivity. sapub.org

The relationship between the monomer feed composition and the resulting copolymer composition can be visualized using copolymer composition curves. These plots illustrate how the mole fraction of a monomer in the copolymer varies with its mole fraction in the initial monomer feed. copoldb.jp Understanding this relationship is crucial for predicting and controlling the final polymer architecture and, consequently, its properties.

Influence of Polymerization Conditions on Resulting Polymer Structures (e.g., tacticity)

The conditions under which polymerization is carried out play a pivotal role in defining the final structure of poly(this compound) and its copolymers. Factors such as temperature, pressure, solvent, and the type and concentration of the initiator can significantly impact the polymer's molecular weight, molecular weight distribution, and microstructure, including tacticity.

For example, in the context of polymethyl methacrylate (PMMA) resins, curing temperature has been identified as a dominant factor in improving surface hardness. nih.gov Higher temperatures can lead to a more complete conversion of monomers, resulting in a more rigid and harder material. The curing environment, such as performing the polymerization in water, can also influence the final properties by, for instance, reducing the amount of residual monomer. nih.gov

The choice of initiator and its concentration also has a profound effect on the polymerization kinetics and the resulting polymer structure. researchgate.net An increase in initiator concentration generally leads to a faster polymerization rate. researchgate.net Different polymerization techniques, such as free-radical polymerization, atom transfer radical polymerization (ATRP), and nitroxide-mediated polymerization (NMP), offer varying degrees of control over the polymer architecture. mdpi.comnih.gov Controlled polymerization methods, in particular, allow for the synthesis of block copolymers with well-defined structures and properties. nih.gov

While specific studies on the tacticity of poly(this compound) are not detailed in the provided search results, it is a general principle in polymer chemistry that polymerization temperature can influence the stereochemistry of monomer addition, thereby affecting the tacticity (the stereochemical arrangement of chiral centers in the main chain) of the resulting polymer.

Engineering of Polymeric Networks and Hydrogels

Poly(this compound) can be utilized to form crosslinked three-dimensional networks, particularly hydrogels, which are hydrophilic polymer networks capable of absorbing large amounts of water. biointerfaceresearch.com The engineering of these networks involves the strategic use of crosslinking agents and the control of polymerization conditions to achieve desired properties such as swelling behavior, mechanical strength, and porosity.

Hydrogels are synthesized using a variety of crosslinkers, which typically contain more than one polymerizable group. biointerfaceresearch.com The crosslinker connects the linear polymer chains, preventing the hydrogel from dissolving and allowing it to swell in fluids. biointerfaceresearch.com The properties of hydrogels can be tailored by adjusting the crosslinking density. For instance, in poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels, the molecular weight between crosslinks (Mc) is a key parameter that determines the network structure and swelling capacity. nih.gov

The synthesis of porous hydrogel scaffolds is a significant area of research, particularly for tissue engineering applications. mdpi.com The porous structure can be created through techniques like lyophilization (freeze-drying) of the hydrogel. mdpi.com The pore size and interconnectivity can be influenced by the composition of the hydrogel, including the concentration of comonomers and crosslinkers. mdpi.com

The swelling behavior of these hydrogels is a critical property, as it affects the diffusion of molecules and the migration and growth of cells within the network. mdpi.com The degree of swelling is influenced by factors such as the crosslinking density and the hydrophilicity of the polymer chains. mdpi.com For example, incorporating hydrophilic comonomers can enhance the water-absorbing capacity of the hydrogel.

Degradation Mechanisms of Poly 2 Oxopropyl Methacrylate and Its Copolymers

Thermal Degradation Pathways and Kinetics

Thermal degradation involves changes in the chemical and physical properties of a polymer due to heat. For polymethacrylates, the specific degradation pathway is highly dependent on the structure of the ester side group and the presence of any comonomers. The process is typically studied using techniques like thermogravimetric analysis (TGA), which monitors mass loss as a function of temperature. nih.gov

Depolymerization and Monomer Formation during Thermal Processes

The principal thermal degradation route for many polymethacrylates is depolymerization, an "unzipping" process that results in the regeneration of the corresponding monomer in high yields. researchgate.net This process is characteristic of polymethacrylates like poly(methyl methacrylate) (PMMA), which degrades primarily back to its monomer. researchgate.netnih.gov This behavior is attributed to the relative stability of the tertiary radical formed on the polymer backbone after chain scission.

For poly(2-oxopropyl methacrylate), it is anticipated that the dominant thermal degradation mechanism, particularly at temperatures up to approximately 300-340°C, is depolymerization. This would lead to the formation of the 2-oxopropyl methacrylate (B99206) monomer as the major volatile product. Studies on structurally similar polymers, such as poly(2-hydroxypropyl methacrylate) (poly(HPMA)), have shown that depolymerization is the main degradation process, yielding up to 85.6% of the monomer when heated to 340°C. researchgate.net The degradation of poly(this compound) likely proceeds via a similar pathway, initiated by chain scission followed by rapid depropagation.

Side Product Formation and Associated Reaction Mechanisms

While depolymerization is often the primary pathway, competing side reactions can occur, especially at higher temperatures. These reactions typically involve the ester side group and can lead to a more complex mixture of degradation products. For poly(this compound), cleavage of the side chain could occur, leading to the formation of products such as methacrylic acid and propanone (acetone).

Analogous studies on poly(HPMA) have identified various side products, including 2-propanal, methacrylic acid, and 1,2-propandiol, which arise from decompositions involving the side chain. researchgate.net The formation of these products suggests that random homolytic scission of the polymer chain competes with the cleaner depolymerization process. researchgate.net These alternative mechanisms become more significant as the degradation temperature increases, leading to a decrease in monomer yield and the evolution of a wider range of volatile compounds.

Activation Energy Determination for Degradation Processes

The kinetics of thermal degradation can be quantified by determining the activation energy (Ea), which represents the minimum energy required to initiate the decomposition process. akjournals.com A higher activation energy generally corresponds to greater thermal stability. This parameter is often calculated from thermogravimetric analysis (TGA) data obtained at multiple heating rates using model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger methods. nih.govnih.govsemanticscholar.org

While specific activation energy data for the thermal degradation of poly(this compound) is not widely reported, values from related polymethacrylates provide a useful reference. For instance, the activation energy for the thermal degradation of PMMA has been reported in the range of 130–200 kJ/mol, depending on the conversion fraction. researchgate.netnih.gov The incorporation of different side groups can significantly alter this value. For example, copolymers derived from methyl methacrylate have shown decomposition activation energies around 120-125 kJ/mol. researchgate.netnih.gov The activation energy for a given polymer is often not constant but varies with the extent of conversion, indicating a complex, multi-step degradation process. nih.govnih.gov

| Polymer / Copolymer | Activation Energy (Ea) (kJ/mol) | Method | Notes |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~130 - 140 | Isothermal | Represents the main depolymerization process. researchgate.net |

| PMMA | ~177 - 200 | Isoconversional | Ea varies with the degree of conversion. researchgate.net |

| Poly(HMOPMA-co-MMA) | 120.0 | Kissinger | HMOPMA = 2-hydroxy-3-menthyloxy-1-(4-methoxyphenyl)-3-oxopropyl methacrylate. researchgate.netnih.gov |

| Poly(HMOPMA-co-MMA) | 125.3 | Flynn-Wall-Ozawa | Demonstrates consistency across different kinetic models. researchgate.netnih.gov |

| Poly(benzyl methacrylate)/Graphite (5%) | 182.7 | Flynn-Wall-Ozawa | The presence of fillers can influence thermal stability. dergi-fytronix.com |

| Poly(2-ethylhexyl acrylate) (P2EHA) | ~80 - 170 | Flynn-Wall-Ozawa | Ea increases significantly with conversion (α = 0.1 to 0.9). nih.gov |

Influence of Copolymer Composition on Thermal Degradation Behavior

Copolymerization is a common strategy to modify the properties of polymers, including their thermal stability. The introduction of a comonomer into a polymethacrylate (B1205211) chain can significantly alter the degradation mechanism. dtic.mil If the comonomer units interrupt the regular methacrylate sequence, they can inhibit the "unzipping" depolymerization process.